3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization reactions to form the benzimidazole ring . The pyrrolidine ring is then introduced through a series of substitution reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other functional groups introduced through substitution reactions.
Major Products Formed
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological macromolecules, influencing their activity and leading to the desired therapeutic effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(1H-benzimidazol-1-yl)benzoic acid share structural similarities and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds such as 1-phenylpyrrolidine-2,5-dione also share structural features and are studied for their pharmacological properties.
Uniqueness
3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its combined benzimidazole and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-10-15(17(22)20(16)12-6-2-1-3-7-12)19-11-18-13-8-4-5-9-14(13)19/h1-9,11,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADGEDIKTULNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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